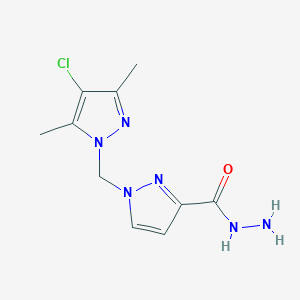

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRLXMPPYVGILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with chloromethyl methyl ether in the presence of a strong base, followed by subsequent reactions to introduce the carbohydrazide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas in the presence of a catalyst.

Substitution reactions could use halogenating agents or nucleophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its derivatives might exhibit therapeutic effects, making it a candidate for further pharmacological studies.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its dual pyrazole system and carbohydrazide group . Key comparisons with similar compounds include:

Physicochemical Properties

- Solubility : The carbohydrazide group enhances hydrophilicity compared to ester or alkyl derivatives (e.g., methyl ester in ) .

- Stability : Chloro and dimethyl groups may increase steric hindrance, reducing susceptibility to enzymatic degradation compared to simpler analogues like 4-chloro-1-ethylpyrazole-3-carbohydrazide .

Key Differentiators

- Dual Pyrazole System : Unique among analogues, this structure may offer synergistic effects in bioactivity.

- Hydrazide Functionalization: Unlike ester or amino derivatives, the hydrazide group enables chelation and hydrogen bonding, critical for interactions with biological targets .

Biological Activity

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with appropriate hydrazine derivatives. The process generally includes:

- Preparation of the Pyrazole Derivative : The initial step involves synthesizing 4-chloro-3,5-dimethylpyrazole.

- Formation of the Carbohydrazide : The pyrazole derivative is then reacted with carbazic acid or its derivatives to form the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 49.85 μM in A549 lung cancer cells, indicating potent growth inhibition and induction of apoptosis .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 49.85 | Apoptosis |

| MDA-MB-231 | 0.07 | Autophagy |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. In vitro studies have indicated that it can inhibit the growth of various fungi and bacteria.

- Fungal Inhibition : It has shown moderate to excellent antifungal activity against phytopathogenic fungi, outperforming some commercially available antifungal agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, contributing to its anticancer efficacy.

- Antifungal Mechanism : The antifungal activity is likely due to disruption of cell membrane integrity and interference with fungal metabolism .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to our compound:

- Xia et al. (2022) reported on a series of pyrazole derivatives that exhibited significant antitumor activity and induced apoptosis in breast cancer cell lines.

- Fan et al. (2022) synthesized related compounds that demonstrated autophagy induction without apoptosis in A549 cells, showcasing a different pathway for therapeutic action .

Q & A

Q. What are the standard synthetic protocols for preparing 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via a multi-step route involving:

- Step 1 : Condensation of 4-chloro-3,5-dimethylpyrazole with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the pyrazole nitrogen.

- Step 2 : Functionalization of the methyl group via nucleophilic substitution or coupling reactions to attach the pyrazole-3-carbohydrazide moiety (e.g., using hydrazine hydrate under reflux conditions) .

- Characterization : Intermediates are validated using FTIR (to confirm N-H stretches at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify methyl group integration and substitution patterns). Final purity is assessed via HPLC (>95%) .

Q. How can researchers resolve discrepancies in crystallographic data for pyrazole-based compounds like this carbohydrazide derivative?

Methodological Answer: Discrepancies often arise from disordered solvent molecules or twinning. To address this:

- Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids, ensuring accurate placement of methyl and chloro substituents .

- Compare experimental XRD data (e.g., monoclinic system with space group P2₁/c) with computational models (DFT-optimized geometries) to confirm bond lengths and angles .

Advanced Research Questions

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

Methodological Answer: Crystallization challenges stem from the compound’s flexible hydrazide linker and hydrophobic substituents. Effective approaches include:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to balance solubility and slow evaporation rates, promoting ordered crystal growth .

- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances nucleation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 3,5-dimethylpyrazole derivatives) to template lattice formation .

- Data Collection : Employ synchrotron radiation for high-resolution data (<0.8 Å) to resolve chlorine atom disorder .

Q. How can researchers elucidate the reaction mechanism of this compound’s hydrazide group in nucleophilic acyl substitution?

Methodological Answer: Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated hydrazine (N₂D₄) to identify rate-determining steps .

- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-311++G** basis set) to predict activation energies for hydrazide formation .

- Trapping Intermediates : Use in situ LC-MS to detect acylated intermediates or by-products (e.g., methyl ester side-products from incomplete substitution) .

Q. What analytical techniques differentiate between regioisomeric impurities in this compound?

Methodological Answer: Impurities may arise from incorrect substitution at the pyrazole ring. Discrimination methods include:

- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to confirm the chloro and methyl group positions (e.g., HMBC cross-peaks between pyrazole C-4 and the methyl proton) .

- High-Resolution Mass Spectrometry (HRMS) : Detect mass differences as low as 0.001 Da to rule out isobaric impurities (e.g., m/z 311.0824 for C₁₁H₁₄ClN₅O) .

- X-ray Photoelectron Spectroscopy (XPS) : Identify chlorine binding energy (~200 eV) to confirm its presence in the correct position .

Q. How do steric and electronic effects of the 4-chloro-3,5-dimethyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 3,5-dimethyl groups hinder axial approach of catalysts (e.g., Pd(PPh₃)₄), favoring para-selectivity in Suzuki-Miyaura couplings .

- Electronic Effects : The electron-withdrawing chloro group activates the pyrazole ring toward electrophilic substitution (e.g., nitration at C-4).

- Experimental Validation : Perform Hammett studies (σₚ values) to quantify substituent effects on reaction rates .

Q. What computational tools predict the biological activity of this compound against enzyme targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using the compound’s minimized conformation (MMFF94 force field) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the hydrazide group and active-site residues (e.g., Arg108) .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with antibacterial IC₅₀ data from analogous pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.